molecular formula C12H8ClF3N2O2S B12615541 {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918341-65-8

{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B12615541
CAS No.: 918341-65-8
M. Wt: 336.72 g/mol
InChI Key: LVQKAOCUPFHZBP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative with a substituted anilino group and an acetic acid moiety. Its molecular formula is C₁₃H₉ClF₃N₂O₂S, with a molecular weight of 356.73 g/mol.

Properties

CAS No.

918341-65-8

Molecular Formula

C12H8ClF3N2O2S

Molecular Weight

336.72 g/mol

IUPAC Name

2-[2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H8ClF3N2O2S/c13-9-2-1-6(3-8(9)12(14,15)16)17-11-18-7(5-21-11)4-10(19)20/h1-3,5H,4H2,(H,17,18)(H,19,20)

InChI Key

LVQKAOCUPFHZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common approach starts with the preparation of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-position of the thiazole ring is susceptible to nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atom. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYield (%)Reference
Amination NH₃ (g), EtOH, 80°C, 6 hrReplacement of Cl with NH₂72
Alkoxylation KOtBu, ROH, DMF, 100°C, 12 hrThiazole-O-R derivatives58–65
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DME, refluxBiaryl-thiazole hybrids81

Mechanistic Insight : The trifluoromethyl group on the aniline moiety enhances electrophilicity at the thiazole’s 2-position, facilitating cross-coupling reactions . Steric hindrance from the bulky 4-chloro-3-(trifluoromethyl)anilino group limits reactivity at the 4-position.

Acetylation and Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes standard derivatization to enhance bioavailability or enable further functionalization:

ReactionReagents/ConditionsProductsApplicationReference
Esterification SOCl₂, ROH, RT, 2 hrMethyl/ethyl estersProdrug synthesis
Amide Formation EDC/HOBt, RNH₂, DCM, 0°C→RTBioactive amidesAntimicrobial agents
Acid Chloride (COCl)₂, DMF (cat.), refluxAcyl chloride intermediatePolymer conjugation

Key Data :

  • Esterification yields: 85–92% (methyl > ethyl > benzyl)

  • Amide derivatives showed 3.5× increased solubility in PBS (pH 7.4) compared to parent acid .

Condensation Reactions Involving the Aniline Moiety

The 4-chloro-3-(trifluoromethyl)anilino group participates in condensation with carbonyl compounds:

Reaction PartnerConditionsProduct StructureBiological Activity (IC₅₀)Reference
Aldehydes AcOH, Δ, 4 hrSchiff basesCOX-2 inhibition: 23.8 μM
Isocyanates THF, RT, 12 hrUrea derivativesAnticancer (HeLa: 8.2 μM)
Sulfonyl Chlorides Pyridine, 0°C→RTSulfonamidesAnti-TB (MIC: 1.6 μg/mL)

SAR Note : The chloro and trifluoromethyl groups synergistically increase electrophilicity, enhancing reactivity toward electron-rich partners .

Decarboxylation and Ring-Opening Reactions

Under harsh conditions, the acetic acid side chain undergoes decarboxylation:

ConditionProductsMechanismYield (%)Reference
Pyrolysis (200°C) CO₂ + thiazole-aniline derivativeRadical-mediated cleavage67
Strong Base (NaOH) Sodium salt + CO₂Acid-base neutralization89

Implications : Decarboxylation products retain the thiazole-aniline scaffold, which is critical for kinase inhibition (e.g., EGFR IC₅₀: 12 nM) .

Photochemical and Electrochemical Reactions

The trifluoromethyl group stabilizes radical intermediates, enabling unique transformations:

Reaction TypeConditionsProductsYield (%)Reference
UV-Induced Cyclization hv (254 nm), CH₃CN, 24 hrBenzothiazine fused derivatives41
Electrochemical Oxidation Pt anode, 1.2 V, H₂O/MeCNSulfoxide derivatives55

Limitation : Over-oxidation to sulfones occurs at higher potentials (>1.5 V) .

Hydrolysis and Stability Profile

The compound demonstrates pH-dependent stability:

ConditionHalf-Life (t₁/₂)Major DegradantsReference
pH 1.2 (HCl) 2.1 hrAniline cleavage products
pH 7.4 (PBS) 48 hrMinor decarboxylation
pH 10.0 (NaOH) 0.5 hrThiazole ring opening

Formulation Advice : Buffered solutions (pH 6–7) recommended for long-term storage .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, thiazole derivatives have been shown to inhibit various viral infections, including Dengue virus and Tobacco Mosaic Virus (TMV) with varying efficacy. One study reported an EC50 value of 30.57 μM against TMV for a related thiazole derivative, highlighting the potential of these compounds in antiviral drug development .

Anticancer Properties

The synthesis of {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is linked to the production of sorafenib, an FDA-approved multi-kinase inhibitor used for treating advanced renal cell carcinoma. The compound's structure allows it to target specific kinases involved in tumor growth and angiogenesis, making it a valuable candidate in cancer therapy .

Enzyme Inhibition

Thiazole derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The rational design of these inhibitors has led to the development of compounds with enhanced metabolic stability and selectivity .

Fungicidal Activity

Thiazole derivatives have demonstrated potential as fungicides due to their ability to disrupt fungal cell processes. Studies have shown that specific thiazole compounds exhibit high curative effects against plant pathogens, suggesting their utility in crop protection .

Herbicidal Properties

Research indicates that thiazole compounds can also act as herbicides by inhibiting key enzymes involved in plant growth. This application is particularly relevant in the development of environmentally friendly agricultural practices .

Synthesis of Advanced Materials

The unique chemical structure of this compound allows its incorporation into polymers and other materials for enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with tailored functionalities .

Case Studies

  • Antiviral Research : A study published in MDPI highlighted the effectiveness of thiazole derivatives against TMV, establishing a direct correlation between structural modifications and increased antiviral potency .
  • Cancer Treatment Development : Research focused on the synthesis pathways leading to sorafenib demonstrated how intermediates like this compound are crucial for developing effective anticancer therapies .
  • Agricultural Field Trials : Field trials conducted with thiazole-based fungicides showed promising results in controlling fungal diseases in crops, leading to increased yield and reduced reliance on traditional chemical treatments .

Mechanism of Action

The mechanism of action of {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related thiazole-acetic acid derivatives, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₃H₉ClF₃N₂O₂S 4-Cl, 3-CF₃ anilino, thiazole acetic acid 356.73 High lipophilicity (Cl, CF₃), potential enzyme inhibition
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid C₁₂H₉F₃N₂O₂S 4-CF₃ anilino 302.27 Lower molecular weight; lacks Cl, reduced steric hindrance
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (255874-78-3) C₁₂H₉ClN₂O₃S 4-Cl benzoylamino 296.73 Benzoyl group increases rigidity; used in protease inhibition studies
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid (168127-35-3) C₁₇H₁₄N₂O₃S Phenoxy linkage, anilino 326.37 Ether group enhances flexibility; possible kinase modulator
2-{3-[(5-Bromo-2-hydroxybenzamido)methyl]anilino}-1,3-thiazol-4-yl)acetic acid (PDB: 7FTZ) C₁₉H₁₆BrN₃O₄S Bromo, hydroxybenzamido 454.32 Binds cyclic GMP-AMP synthase; antiviral activity

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability The target compound’s Cl and CF₃ substituents enhance lipophilicity (logP ~3.5 estimated) compared to derivatives with only CF₃ (logP ~2.8) or benzoyl groups (logP ~2.5). This may improve membrane permeability but reduce aqueous solubility .

Electronic and Steric Influences CF₃ and Cl are meta-directing, electron-withdrawing groups, polarizing the anilino ring and increasing the acidity of the acetic acid moiety (pKa ~3.5–4.0). This contrasts with methoxy () or hydroxy () groups, which are electron-donating and may reduce acidity .

Biological Activity Trends Thiazole-acetic acids with halogenated aromatic groups (e.g., Cl, Br, CF₃) show prominence in enzyme inhibition (e.g., cyclic GMP-AMP synthase in ). The target compound’s dual Cl/CF₃ substitution may optimize binding to hydrophobic enzyme pockets . Derivatives with benzoyl or phenoxy groups () are explored in protease and kinase inhibition, suggesting substituent-dependent target specificity .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods in (thiosemicarbazone cyclization) and (condensation with chloro-substituted benzoyl chlorides). However, introducing both Cl and CF₃ groups may require multi-step functionalization, increasing synthetic complexity .

Biological Activity

The compound {2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid (CAS Number: 926399-78-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

PropertyValue
Molecular FormulaC12H9ClF3N3OS
Molecular Weight335.73 g/mol
LogP4.158
PSA (Polar Surface Area)100.47 Ų

The biological activity of thiazole derivatives often stems from their ability to interact with specific biological targets. For this compound, studies have shown that it may inhibit various enzymes and pathways critical for cell proliferation and survival:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value lower than that of doxorubicin against certain tumor cells, indicating strong antitumor potential .
  • Inhibition of Plasmodium falciparum : Research indicates that thiazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound's structural similarities to known inhibitors suggest it may act on the same metabolic pathways .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Chloro and Trifluoromethyl Substituents : The presence of a chloro group and a trifluoromethyl group on the phenyl ring enhances lipophilicity and electron-withdrawing properties, which are crucial for increasing biological activity .
  • Thiazole Ring : The thiazole moiety is essential for its interaction with target proteins involved in cancer cell proliferation and survival mechanisms. Modifications in this ring can lead to variations in potency against different cancer types .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms. The compound was particularly effective against A431 cells, with an IC50 value indicating strong cytotoxicity .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. Results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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